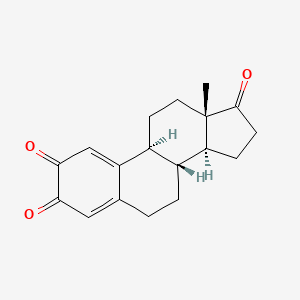

Estra-1(10),4-diene-2,3,17-trione

Description

Structure

3D Structure

Properties

CAS No. |

40551-33-5 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-trione |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1 |

InChI Key |

WFPLOQDPWXNOST-JPVZDGGYSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=O)C=C34 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C(=O)C=C34 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=O)C=C34 |

Synonyms |

2,3-EQ 2,3-estrogen o-quinone 2,3-estrone o-quinone 2,3-estrone ortho-quinone E1-2,3-Q estra-1(10),4-diene-2,3,17-trione |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Estra 1 10 ,4 Diene 2,3,17 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Estra-1(10),4-diene-2,3,17-trione Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structure determination of organic compounds. For this compound, 1D NMR techniques such as ¹H and ¹³C NMR provide initial, yet crucial, information regarding the proton and carbon framework of the molecule. These spectra reveal the chemical environment of each nucleus, offering insights into the connectivity and functional groups present.

The structural elucidation of novel secondary metabolites, often isolated in small quantities from natural sources, presents a significant challenge that necessitates the use of sophisticated analytical methods. springernature.com The process typically involves extensive chromatographic purification to obtain a stable and pure compound, which can be sensitive to degradation by light, air, or temperature. springernature.com Following isolation, a rapid acquisition of spectroscopic data, including NMR and mass spectrometry, is critical for characterization before any potential decomposition occurs. springernature.com

Application of Advanced 2D NMR Techniques (e.g., ROESY, COSY)

To unravel the complex stereochemistry and establish unambiguous proton-proton and proton-carbon correlations within this compound, advanced 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY) is employed to identify scalar-coupled protons, typically those separated by two to three bonds. This is instrumental in piecing together the spin systems within the steroid's cyclic structure.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) , a through-space correlation technique, is particularly valuable for determining the spatial proximity of protons that are not necessarily scalar-coupled. This is crucial for establishing the relative stereochemistry of the molecule.

Other 2D NMR techniques that are commonly applied in the structure elucidation of complex organic molecules include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different spin systems and identifying quaternary carbons. researchgate.net

Inadequate (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): While challenging due to sensitivity limitations, this technique can provide direct carbon-carbon bond information.

The combination of these 2D NMR experiments provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals and the definitive elucidation of the three-dimensional structure of this compound. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques for this compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation techniques, its utility is significantly enhanced.

Fragmentation Pathway Analysis and Isotopic Labeling Studies

Understanding the fragmentation pathways of this compound under mass spectrometric conditions is crucial for its structural confirmation. Collision-Induced Dissociation (CID) experiments can be performed to break the parent ion into characteristic fragment ions. The analysis of these fragments provides valuable structural information.

Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), is a powerful tool to aid in the elucidation of fragmentation mechanisms. By observing the mass shifts in the fragment ions, the location of the labeled atoms in the fragments can be determined, providing definitive evidence for proposed fragmentation pathways. nih.gov This combination of isotopic labeling and accurate mass measurements allows for the confident assignment of product ion compositions and the proposal of detailed fragmentation schemes. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier separation technique for non-volatile and thermally labile compounds like steroids. When coupled to a mass spectrometer (HPLC-MS), it allows for the separation of this compound from complex mixtures, followed by its sensitive and selective detection and quantification. This technique is widely used in various fields for the analysis of steroids and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, derivatization can be employed to create more volatile and stable analogs. For instance, silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers is a common derivatization strategy for steroids. nih.gov These derivatives can then be readily analyzed by GC-MS, which offers high chromatographic resolution and sensitive detection. GC-MS is a powerful tool for the screening and identification of a wide range of compounds in various extracts. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for the identification of functional groups.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

C=O (Ketone): Strong absorption bands in the region of 1650-1750 cm⁻¹. The presence of three ketone groups at positions 2, 3, and 17 would likely result in complex and potentially overlapping bands in this region.

C=C (Alkene): Stretching vibrations in the 1600-1680 cm⁻¹ region. The conjugated diene system in the A-ring would influence the position and intensity of these bands.

C-H (Alkyl and Alkenyl): Stretching and bending vibrations.

Interactive Data Table: Key Spectroscopic Data for this compound

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to olefinic, allylic, and aliphatic protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl, olefinic, and aliphatic carbons. |

| COSY | Correlations | Cross-peaks indicating scalar coupling between adjacent protons. |

| ROESY | Correlations | Cross-peaks indicating through-space proximity of protons. |

| HMBC | Correlations | Correlations between protons and carbons separated by 2-3 bonds. |

| Mass Spectrometry | Molecular Ion (M+) | Peak corresponding to the molecular weight of the compound. |

| MS/MS | Fragment Ions | Characteristic fragmentation pattern revealing structural motifs. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretching bands, C=C stretching bands. |

| Raman Spectroscopy | Wavenumber (cm⁻¹) | Strong C=C stretching bands, skeletal vibrations. |

X-ray Crystallography for Solid-State Structural Analysis of this compound and Analogues

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For analogous steroid structures, this analysis has been fundamental in confirming conformations of the steroid nucleus and the orientation of substituent groups.

Table 1: Representative Crystallographic Data for Analogous Steroid Compounds

| Parameter | Androsta-1,4-diene-3,17-dione | Estra-4,9-diene-3,17-dione |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| Unit Cell Dimensions | a = 7.1 Å, b = 11.8 Å, c = 18.5 Å | a = 6.9 Å, b = 12.1 Å, c = 9.3 Å, β = 105.5° |

| Conformation of A-ring | Planar | Slightly distorted |

| Conformation of D-ring | Envelope | Twist |

Note: This data is illustrative and based on published structures of analogous compounds, not this compound itself.

Chromatographic Method Development for Purity Assessment and Separation of this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and identifying any related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like steroids. For purity assessment, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is frequently used to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the conjugated ketone system in this compound is expected to have a strong UV absorbance. The purity of a related compound, Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal, has been reported to be determined as ≥98% by HPLC. epa.gov Similarly, the purity of Estra-4,9-diene-3,17-dione has been specified as >95.0% by HPLC. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the identification of volatile and thermally stable compounds. nih.govnih.gov For steroids, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.gov Trimethylsilyl (TMS) ethers are common derivatives. nih.gov The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unequivocal identification. nih.govnih.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for specific target compounds. nih.gov

Table 2: Typical Chromatographic Conditions for the Analysis of Anabolic Steroids

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., SE-30, 17m x 0.2mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detection | UV at 240-254 nm | Mass Spectrometry (Electron Ionization) |

| Temperature Program | Isothermal or Gradient | Temperature programmed (e.g., 150°C to 300°C) |

| Derivatization | Not typically required | Often required (e.g., TMS derivatization) nih.gov |

Note: These conditions are general and would require optimization for the specific analysis of this compound.

The development of robust and validated chromatographic methods is a critical component of the quality control process for this compound, ensuring the identity, purity, and quality of the compound for any research or application.

Computational and Theoretical Investigations of Estra 1 10 ,4 Diene 2,3,17 Trione

Quantum Chemical Calculations of Electronic Structure and Reactivity of Estra-1(10),4-diene-2,3,17-trione

No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity of this compound were found. Such an investigation would typically involve methods like Density Functional Theory (DFT) to determine molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps, which are crucial for understanding the molecule's stability and reactive sites.

Conformational Analysis and Molecular Dynamics Simulations of this compound

There is no available research on the conformational analysis or molecular dynamics simulations of this compound. A conformational analysis would identify the most stable three-dimensional structures of the molecule, while molecular dynamics simulations would provide insights into its dynamic behavior, flexibility, and interactions with its environment over time.

Predictive Modeling of Spectroscopic Parameters for this compound

No publications were identified that present predictive modeling of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. Theoretical calculations are often used to predict these parameters, which can aid in the identification and characterization of the compound.

Computational Exploration of Reaction Pathways and Intermediate Stabilities

A computational exploration of the reaction pathways and intermediate stabilities involving this compound has not been reported in the scientific literature. Such studies are vital for understanding the metabolic fate of the compound or its potential chemical transformations, including the identification of transition states and the calculation of activation energies.

Enzyme Catalyzed Chemical Transformations of Estra 1 10 ,4 Diene 2,3,17 Trione: Mechanistic Elucidation in Vitro

Characterization of Enzyme-Mediated Oxidation and Reduction of Estra-1(10),4-diene-2,3,17-trione

The metabolism of steroids is largely governed by oxidative and reductive processes mediated by a variety of enzymes, primarily from the cytochrome P450 (CYP) superfamily and the short-chain dehydrogenase/reductase (SDR) family, which includes hydroxysteroid dehydrogenases (HSDs). For a compound with the structural features of this compound, including a conjugated diene system in the A-ring and ketone groups at positions 3 and 17, several enzymatic modifications would be anticipated.

Identification of Enzyme-Catalyzed Transformation Products in Controlled Environments

In a controlled in vitro setting, such as incubations with human liver microsomes or specific recombinant enzymes, the primary transformation products of this compound would likely arise from hydroxylation and reduction reactions.

Hypothetical Transformation Products:

Based on the metabolism of analogous steroids, potential enzyme-catalyzed transformation products could include:

Hydroxylated derivatives: Cytochrome P450 enzymes are known to hydroxylate various positions on the steroid nucleus.

Reduced metabolites: The ketone groups at C-3 and C-17 are susceptible to reduction by hydroxysteroid dehydrogenases. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the interconversion of 17-keto and 17β-hydroxy steroids.

The identification and structural elucidation of these metabolites would be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Stereochemical Aspects of Enzyme-Substrate Recognition and Catalysis

The stereochemistry of the steroid nucleus is a critical determinant of its interaction with enzymes. The specific three-dimensional arrangement of the functional groups on this compound would dictate its binding affinity and orientation within the enzyme's active site. This, in turn, would determine the regioselectivity and stereoselectivity of the enzymatic reaction, leading to the formation of specific stereoisomers of the metabolic products. For example, the reduction of the 17-ketone can result in either a 17β-hydroxy (estradiol-like) or a 17α-hydroxy (epiestradiol-like) configuration, depending on the specific 17β-HSD isoform involved.

Structural Biology of Enzymes Interacting with this compound Analogues

While no structural data exists for enzymes in complex with this compound, the wealth of structural information for enzymes bound to other steroidal ligands provides a foundation for understanding potential interactions. X-ray crystallography and other structural biology techniques have revealed the detailed architecture of the active sites of various CYPs and HSDs.

These studies show that the active sites of steroid-metabolizing enzymes are typically hydrophobic pockets that accommodate the steroid nucleus. Specific amino acid residues within the active site form hydrogen bonds and van der Waals interactions with the functional groups of the steroid, ensuring its proper orientation for catalysis. For instance, in 17β-HSDs, a catalytic triad (B1167595) of Ser-Tyr-Lys is often involved in the hydride transfer from the NADPH cofactor to the 17-ketone of the steroid substrate. The shape and size of the active site cavity would be key factors in determining whether this compound can be accommodated as a substrate.

Estra 1 10 ,4 Diene 2,3,17 Trione As a Synthetic Building Block in Complex Molecule Synthesis

Strategic Applications of Estra-1(10),4-diene-2,3,17-trione in Total Synthesis

The intricate structure of this compound positions it as a valuable precursor for the synthesis of novel steroids. The total synthesis of steroids is a field that continually benefits from the development of new strategies and building blocks to assemble the complex polycyclic system with precise stereochemical control. nih.govlibretexts.org

Key strategic applications for this trione (B1666649) in total synthesis include:

Access to A-Ring Modified Steroids: The A-ring dienone system is a prime target for various transformations. It can serve as a diene in Diels-Alder reactions to construct additional rings or as a Michael acceptor for the introduction of diverse substituents. researchgate.net This flexibility is crucial for creating steroids with modified skeletons or unique substitution patterns, which are often explored for novel pharmacological activities. nih.gov

Precursor for Heterocyclic Steroids: The 2,3-dione functionality is a highly reactive handle for synthesizing steroids fused with heterocyclic rings. Condensation reactions with binucleophiles, such as diamines or hydrazines, can yield quinoxaline (B1680401) or pyrazole-fused steroids, respectively. Such modifications dramatically alter the molecule's electronic and steric properties, often leading to compounds with enhanced or entirely new biological profiles, including cytotoxic or anti-inflammatory activities. nih.gov

Platform for Side-Chain Elaboration: The C-17 ketone is a classical and essential functional group in steroid synthesis. acs.org It serves as the primary attachment point for constructing various side chains that define the biological role of many steroid classes, including progestins, corticosteroids, and cardiotonic steroids. Starting from the 17-keto group, chemists can employ a wide array of reactions, such as Grignard additions, Wittig reactions, and ethynylation, to build the specific side chains required for the target molecule.

Regio- and Stereoselective Functionalization of this compound Towards Advanced Intermediates

The presence of three distinct ketone groups and a conjugated diene system necessitates highly controlled, selective reactions to modify one site without affecting the others. The development of regio- and stereoselective methods is paramount for successfully using this compound to generate advanced intermediates. nih.gov

Regioselective Modifications:

The different chemical environments of the three ketones allow for selective reactions. The C-17 ketone is generally more sterically accessible than the A-ring C-2 and C-3 ketones and can often be targeted first. nih.gov The vicinal dicarbonyl at C-2 and C-3 presents opportunities for selective mono-functionalization, for example, through the formation of a mono-enol ether or mono-ketal under carefully controlled conditions. Furthermore, the conjugated system in the A-ring directs nucleophilic attack (Michael addition) specifically to the C-5 position.

Stereoselective Functionalization:

Control of stereochemistry is a hallmark of steroid synthesis. libretexts.org Reactions at the C-17 position and on the A-ring of this compound would be governed by the rigid, pre-existing stereochemistry of the steroid nucleus.

At the C-17 Position: Reduction of the C-17 ketone typically yields the 17β-hydroxy group, which is the natural configuration for many bioactive steroids. Reagents like sodium borohydride (B1222165) often provide good selectivity. Alkylation or ethynylation reactions also proceed with high stereoselectivity, dictated by the steric hindrance of the steroid backbone.

At the A-Ring: Catalytic hydrogenation of the Δ4 double bond, a common reaction in related 4-en-3-one steroids, is highly dependent on reaction conditions. nih.govacs.org The choice of catalyst and solvent can direct the formation of either the 5α or 5β configuration, leading to different steroid backbones (e.g., androstane (B1237026) vs. etiocholane series). Nucleophilic additions to C-5 would also be expected to occur stereoselectively from the less hindered α-face of the molecule.

The table below summarizes potential selective transformations for generating advanced intermediates from this compound.

| Target Site | Reaction Type | Typical Reagents | Potential Product/Intermediate | Selectivity Control |

| C-17 Ketone | Stereoselective Reduction | NaBH₄, L-Selectride® | 17β-Hydroxy derivative | Reagent choice and steric hindrance |

| C-17 Ketone | Ethynylation | Ethynylmagnesium bromide, Lithium acetylide | 17α-Ethynyl-17β-hydroxy derivative | Steric approach control |

| C-2/C-3 Dione | Condensation | o-Phenylenediamine | Quinoxaline-fused steroid | Inherent reactivity of vicinal diones |

| C-4/C-5 Double Bond | Conjugate Addition | Organocuprates (R₂CuLi) | 5-Substituted estra-1(10)-ene-2,3,17-trione | Electronic nature of the enone system |

| A-Ring Diene | Diels-Alder Cycloaddition | Maleic anhydride, Acrylates | [4+2] Cycloadducts | Frontier Molecular Orbital (FMO) theory |

These selective functionalizations underscore the potential of this compound as a sophisticated platform for constructing a new generation of complex steroidal molecules.

Future Research Directions in Estra 1 10 ,4 Diene 2,3,17 Trione Chemistry

Emerging Methodologies for Efficient Synthesis and Controlled Chemical Transformations

The synthesis of complex steroids like Estra-1(10),4-diene-2,3,17-trione necessitates the development of efficient and selective chemical transformations. Future research will likely focus on the application of modern synthetic methods that offer advantages in terms of yield, stereocontrol, and environmental impact.

Emerging synthetic methodologies that could be applied to the synthesis of this compound include:

Photocatalysis: This technique utilizes light to drive chemical reactions, often enabling unique transformations that are not accessible through traditional thermal methods. The introduction of the diene system in the A-ring of the steroid could potentially be achieved through photoredox-catalyzed reactions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Enzymes could be employed for specific oxidations to install the ketone functionalities at positions 2, 3, and 17.

Electro-organic Chemistry: This method uses electricity to drive redox reactions, providing a powerful tool for functional group manipulations. The controlled oxidation of a suitable precursor could be a viable route to the trione (B1666649) structure. unisi.it

Mechanochemistry: This solvent-free or low-solvent technique involves the use of mechanical force to induce chemical reactions, offering a more sustainable approach to synthesis. unisi.it

These modern approaches, which are at the forefront of synthetic chemistry, hold the promise of enabling efficient and novel routes to this compound and its derivatives, facilitating further investigation into their properties and potential applications. unisi.it

Integration of Advanced Analytical Techniques for Comprehensive Chemical Profiling

A thorough understanding of the chemical properties and behavior of this compound requires a suite of advanced analytical techniques. Given its complex structure, a multi-faceted analytical approach will be crucial for its comprehensive profiling.

Future analytical research on this compound will likely involve:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for steroid analysis due to its high sensitivity and specificity. researchgate.netnih.govnih.govspringernature.combioscientifica.com It allows for the accurate quantification of steroids even at very low concentrations and can distinguish between closely related isomers. researchgate.netbioscientifica.com The development of a dedicated LC-MS/MS method will be essential for studying the metabolism and pharmacokinetics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules. researchgate.netnih.govrsc.orgnih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, will be vital for unambiguously confirming the structure and stereochemistry of the synthesized compound. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in the identification of unknown metabolites and degradation products of this compound. sciex.com

The integration of these techniques will provide a complete picture of the chemical identity, purity, and metabolic fate of this compound.

Table 1: Advanced Analytical Techniques for Steroid Profiling

| Technique | Application for this compound | Key Advantages |

| LC-MS/MS | Quantification in biological matrices, metabolite identification | High sensitivity and specificity, suitable for complex mixtures |

| NMR Spectroscopy | Structural elucidation, stereochemical assignment | Provides detailed structural information |

| HRMS | Accurate mass determination, formula confirmation | High mass accuracy and resolution |

Synergistic Application of Computational and Experimental Approaches to Elucidate Reactivity

The interplay between computational modeling and experimental work is a powerful paradigm for understanding the chemical reactivity and biological interactions of complex molecules. For this compound, a synergistic approach will be invaluable for predicting its behavior and guiding experimental design.

Future research in this area should leverage:

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, molecular orbitals, and reactivity of this compound. nih.govjchps.com This can help in predicting sites of metabolic attack and understanding its chemical stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogues with their biological activity. jchps.comnih.govtandfonline.com This can aid in the design of new derivatives with improved properties.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM simulations can be used to study the interaction of this compound with biological targets, such as enzymes or receptors, at a molecular level. rsc.org This can provide a detailed understanding of the binding modes and mechanisms of action.

By combining the predictive power of computational chemistry with the empirical validation of experimental studies, researchers can accelerate the exploration of the chemical and biological landscape of this compound.

Q & A

Basic Research Question

- LCMS : Confirms molecular weight (e.g., m/z 270.37) and purity (>99%) .

- ¹H/¹³C NMR : Validates stereochemistry (e.g., H-8β at δ 1.45 ppm) and functional groups .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups .

How can researchers reconcile contradictory data on synthesis yields reported in different studies?

Advanced Research Question

Discrepancies arise from:

- Catalyst Purity : Impurities in BF₃·Et₂O reduce cyclization efficiency .

- Workup Procedures : Column chromatography vs. crystallization affects recovery rates (e.g., 98% vs. 44% yields for similar steps) .

- Reaction Monitoring : Real-time HPLC tracking prevents over-oxidation .

What protocols ensure stability of this compound during storage?

Basic Research Question

- Temperature : Store at -20°C (powder, 3-year stability) or -80°C (solution, 2-year stability) .

- Solvent Choice : Use anhydrous DMSO or ethanol to prevent hydrolysis of ketone groups .

How should researchers design estrogen receptor (ER) binding assays for this compound?

Advanced Research Question

- Competitive Binding Assays : Use ³H-estradiol displacement in MCF-7 cells; calculate IC₅₀ via nonlinear regression .

- Transcriptional Activation : Luciferase reporter assays in ER-positive cell lines (e.g., HeLa-ERα) .

What strategies improve reproducibility of synthetic protocols for this compound?

Advanced Research Question

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and humidity control .

- Standardized Analytics : Cross-validate NMR/LCMS data with published spectra (e.g., δ 2.15 ppm for C-17 ketone) .

How can computational modeling predict this compound's metabolic pathways?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 enzymes .

- QM/MM Calculations : Predict oxidation sites (e.g., C-2 vs. C-3 ketone reduction) .

What are best practices for literature reviews on structurally related steroids?

Basic Research Question

- Database Searches : Use SciFinder with CAS 4642-95-9 (analog) and keyword filters (e.g., "synthesis" or "receptor binding") .

How do derivatives of this compound compare in bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.